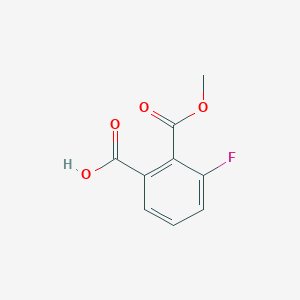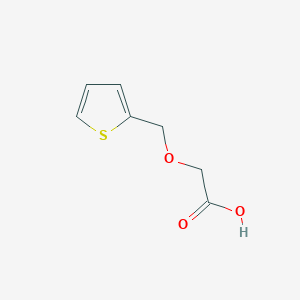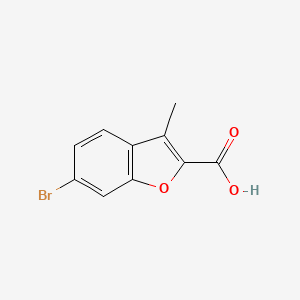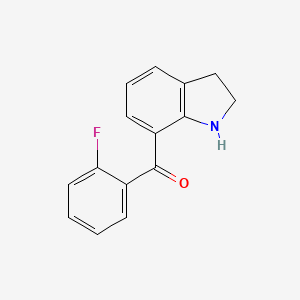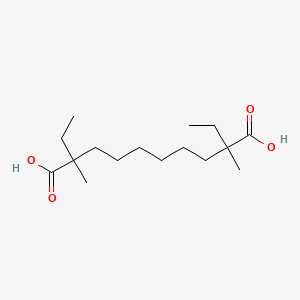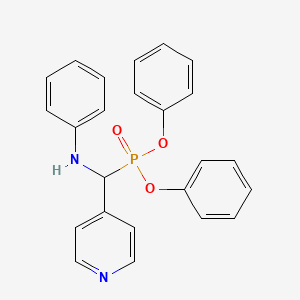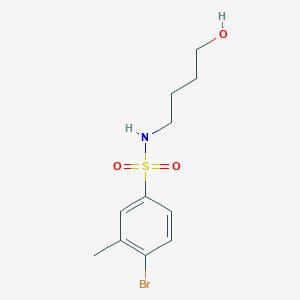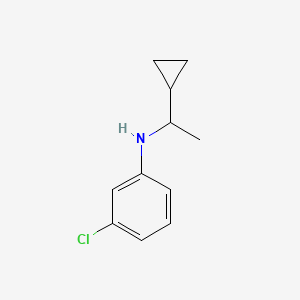
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE
描述
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE is an organic compound that belongs to the class of amines It is characterized by the presence of a 3-chlorophenyl group and a cyclopropylethyl group attached to an amine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane, thereby affecting ATP synthesis . Additionally, it may induce mitochondrial dysfunction and chromosomal instability by interfering with cellular processes .
相似化合物的比较
Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A chemical inhibitor of oxidative phosphorylation.
Meta-Chlorophenylpiperazine (mCPP): A psychoactive drug with similar structural features.
3-Chlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a cyclopropylethyl group makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
3-chloro-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |
InChI 键 |
JRNFVKWCDWKSLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC1)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
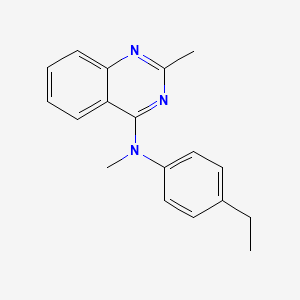
![8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)
